molecular formula C13H20O3 B14076736 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-

2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-

Cat. No.: B14076736
M. Wt: 224.30 g/mol
InChI Key: PYLLKXLKTPLYJI-NEPJUHHUSA-N
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Description

2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- is a chiral alcohol with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol . This compound is characterized by the presence of a butanol backbone with methyl and phenylmethoxy substituents, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- typically involves the protection of hydroxyl groups and the introduction of the phenylmethoxy group. One common method includes the reaction of 3-methyl-2-butanol with phenylmethoxy chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the parent alcohol.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- involves its interaction with molecular targets such as enzymes and receptors. The phenylmethoxy group can enhance its binding affinity to specific targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Butanol, 3-methyl-: A simpler analog without the phenylmethoxy group.

    3-Methyl-2-butanol: Another analog with a different substitution pattern.

    Phenylmethoxy derivatives: Compounds with similar phenylmethoxy groups but different backbones.

Uniqueness

2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- is unique due to its specific chiral configuration and the presence of both methyl and phenylmethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

(2S,3R)-3-methyl-4-(phenylmethoxymethoxy)butan-2-ol

InChI

InChI=1S/C13H20O3/c1-11(12(2)14)8-15-10-16-9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m1/s1

InChI Key

PYLLKXLKTPLYJI-NEPJUHHUSA-N

Isomeric SMILES

C[C@H](COCOCC1=CC=CC=C1)[C@H](C)O

Canonical SMILES

CC(COCOCC1=CC=CC=C1)C(C)O

Origin of Product

United States

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